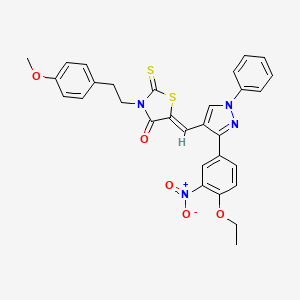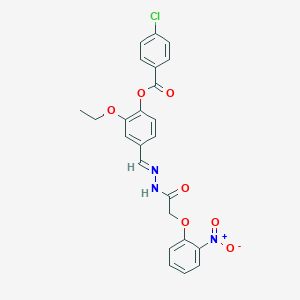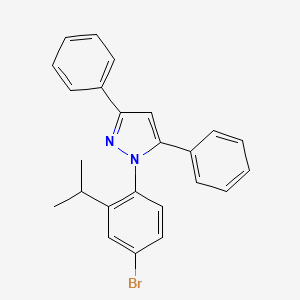
4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FBT , is a heterocyclic compound with a complex structure. Let’s break down its name:
4-FBT: The compound’s abbreviated name.
Structure: It contains a triazole ring (1,2,4-triazole) fused with a thioketone (thione) group. The 4-fluorophenyl substituent enhances its chemical properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for 4-FBT, but one common method involves the reaction of 4-fluorobenzaldehyde with 3,4-dihydroxybenzohydrazide. The hydrazone intermediate then undergoes cyclization to form the triazole ring, followed by sulfurization to yield the thione group.
Reaction Conditions:Reagents: 4-fluorobenzaldehyde, 3,4-dihydroxybenzohydrazide, and suitable solvents.
Cyclization: Acidic conditions (e.g., acetic acid) facilitate the cyclization step.
Sulfurization: Elemental sulfur or thionyl chloride is used to introduce the thione group.
Industrial Production: While 4-FBT is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactivity:
Oxidation: 4-FBT can undergo oxidation at the phenolic hydroxyl groups.
Reduction: Reduction of the triazole ring or the thione group is possible.
Substitution: Halogenation or other substitution reactions occur at the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.
- Oxidation: 4-FBT with oxidized hydroxyl groups.
- Reduction: Reduced derivatives.
- Substitution: Halogenated or substituted 4-FBT variants.
Scientific Research Applications
4-FBT finds applications in various fields:
Medicine: Investigated for potential antimicrobial and antitumor properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in materials science and catalysis.
Mechanism of Action
The exact mechanism remains under study, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
4-FBT’s uniqueness lies in its combination of a triazole ring and a thione group. Similar compounds include other triazoles, such as 1,2,4-triazole-3-thiol, but their specific substituents differ.
: Reference 1 (if available) : Reference 2 (if available)
Properties
CAS No. |
573975-64-1 |
|---|---|
Molecular Formula |
C15H11FN4O2S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-2-10(3-5-11)14-18-19-15(23)20(14)17-8-9-1-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+ |
InChI Key |
ALRYTASSMJPOCU-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031569.png)

![4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12031584.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031585.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12031600.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12031612.png)
![11-[(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12031622.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031624.png)

![2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12031651.png)
